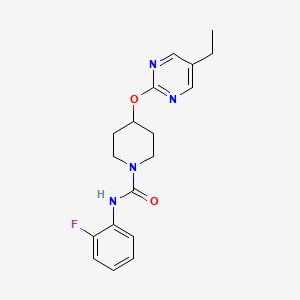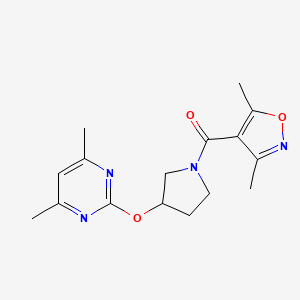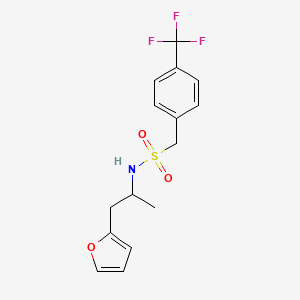
4-(5-Ethylpyrimidin-2-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Ethylpyrimidin-2-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide, also known as JNJ-42165279, is a small-molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases.
作用機序
4-(5-Ethylpyrimidin-2-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide exerts its pharmacological effects by selectively inhibiting specific enzymes and signaling pathways. It has been shown to inhibit the activity of various kinases such as JAK2, TYK2, and FLT3, which are involved in the regulation of cell proliferation, survival, and differentiation. This compound also inhibits the activity of specific phosphodiesterases, which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and induce apoptosis. It also reduces the production of pro-inflammatory cytokines and alleviates pain symptoms. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
4-(5-Ethylpyrimidin-2-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and purified. It has a favorable pharmacokinetic profile, which allows for easy administration and dosing in animal models. However, there are some limitations to using this compound in lab experiments. It is a relatively new compound, and its safety and efficacy in humans are yet to be established. It is also important to note that the effects of this compound may vary depending on the disease model and experimental conditions.
将来の方向性
There are several future directions for the development and application of 4-(5-Ethylpyrimidin-2-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide. One potential application is in the treatment of cancer, where this compound has shown promising results in preclinical studies. Further studies are needed to evaluate the safety and efficacy of this compound in humans. Another potential application is in the treatment of inflammation and pain, where this compound has also shown promising results. Future studies could focus on optimizing the dosing regimen and evaluating the long-term effects of this compound. Overall, this compound has the potential to be a valuable tool for the development of new therapeutics for various diseases.
合成法
The synthesis of 4-(5-Ethylpyrimidin-2-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide involves the reaction of 2-fluoroaniline and 4-(5-ethylpyrimidin-2-yl)oxy-piperidine-1-carboxylic acid in the presence of a coupling agent and a base. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to give the final product. The purity of the compound is ensured by various analytical techniques such as HPLC and NMR spectroscopy.
科学的研究の応用
4-(5-Ethylpyrimidin-2-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases such as cancer, inflammation, and pain. In cancer, this compound has been shown to inhibit the growth of tumor cells by targeting specific enzymes and signaling pathways. In inflammation and pain, this compound has been shown to reduce the production of pro-inflammatory cytokines and alleviate pain symptoms.
特性
IUPAC Name |
4-(5-ethylpyrimidin-2-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-2-13-11-20-17(21-12-13)25-14-7-9-23(10-8-14)18(24)22-16-6-4-3-5-15(16)19/h3-6,11-12,14H,2,7-10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOFFRCVXWOAHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-bromophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2440890.png)

![1-(4-bromophenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2440893.png)
![1-Cyclohexyl-4-{8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}piperazine](/img/structure/B2440896.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenethyl)urea](/img/structure/B2440898.png)
![N-(3-fluorophenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2440900.png)
![[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2440903.png)
![2-Methyl-5-(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-yloxy)t hiopheno[2,3-e]benzothiazole](/img/structure/B2440905.png)

![4,7-Dimethyl-2-(3-phenylpropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![[2-(4-Methyl-1-piperazinyl)phenyl]boronic acid](/img/structure/B2440910.png)

![N-[(3S)-Pyrrolidin-3-yl]pyrimidin-2-amine dihydrochloride](/img/structure/B2440913.png)